molecular formula C22H24N4O2 B4372662 N~3~,N~4~-BIS(2,4-DIMETHYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE

N~3~,N~4~-BIS(2,4-DIMETHYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE

Cat. No.: B4372662
M. Wt: 376.5 g/mol
InChI Key: PZSILDBFYGNXAK-UHFFFAOYSA-N
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Description

N,N’-bis(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two 2,4-dimethylphenyl groups attached to a pyrazole ring, which is further substituted with a methyl group and two carboxamide groups. The compound’s intricate structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the pyrazole ring, followed by the introduction of the 2,4-dimethylphenyl groups and the carboxamide functionalities. Specific reagents and catalysts are used to facilitate each step, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the compound in its purest form.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one or more substituents on the pyrazole ring are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can produce a wide range of substituted pyrazole compounds.

Scientific Research Applications

N,N’-bis(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide has numerous applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N’-bis(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as:

  • N,N’-bis(2,4-dimethylphenyl)thiourea
  • N,N’-bis(2,4-dimethylphenyl)formimidamide

Uniqueness

N,N’-bis(2,4-dimethylphenyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide stands out due to its unique combination of functional groups and structural features. This uniqueness imparts specific chemical and biological properties that make it valuable for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-N,4-N-bis(2,4-dimethylphenyl)-1-methylpyrazole-3,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-13-6-8-18(15(3)10-13)23-21(27)17-12-26(5)25-20(17)22(28)24-19-9-7-14(2)11-16(19)4/h6-12H,1-5H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSILDBFYGNXAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CN(N=C2C(=O)NC3=C(C=C(C=C3)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~3~,N~4~-BIS(2,4-DIMETHYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
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N~3~,N~4~-BIS(2,4-DIMETHYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
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N~3~,N~4~-BIS(2,4-DIMETHYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
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N~3~,N~4~-BIS(2,4-DIMETHYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
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N~3~,N~4~-BIS(2,4-DIMETHYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
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N~3~,N~4~-BIS(2,4-DIMETHYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE

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